2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate
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Overview
Description
2-([1,1’-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate is a chemical compound that belongs to the class of organic compounds known as hydrates. These compounds are characterized by the presence of water molecules integrated into their crystal structure. The compound features a biphenyl group, which consists of two connected benzene rings, and an oxoacetaldehyde group, which includes a carbonyl group (C=O) adjacent to an aldehyde group (CHO). The hydrate form indicates that water molecules are associated with the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate typically involves the reaction of biphenyl derivatives with suitable reagents to introduce the oxoacetaldehyde group. One common method is the Friedel-Crafts acylation of biphenyl with oxalyl chloride, followed by hydrolysis to yield the hydrate form. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (CH2Cl2).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-([1,1’-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium under acidic conditions.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Electrophiles like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-([1,1’-Biphenyl]-4-yl)-2-oxoacetic acid.
Reduction: 2-([1,1’-Biphenyl]-4-yl)-2-hydroxyacetaldehyde.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects. Derivatives of this compound may act as drug candidates for various diseases.
Industry: Utilized in the production of specialty chemicals and materials. It can be a precursor for polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate involves its interaction with molecular targets such as enzymes and receptors. The carbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity. The biphenyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Benzaldehyde: Contains a single benzene ring with an aldehyde group. It lacks the biphenyl structure and hydrate form.
Acetophenone: Features a benzene ring with a carbonyl group (C=O) but does not have the aldehyde group or biphenyl structure.
Biphenyl-4-carboxaldehyde: Similar biphenyl structure with an aldehyde group but lacks the oxoacetaldehyde and hydrate form.
Uniqueness: 2-([1,1’-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate is unique due to its combination of a biphenyl structure, oxoacetaldehyde group, and hydrate form. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-oxo-2-(4-phenylphenyl)acetaldehyde;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2.H2O/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-10H;1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCWKYAMCCPYCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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